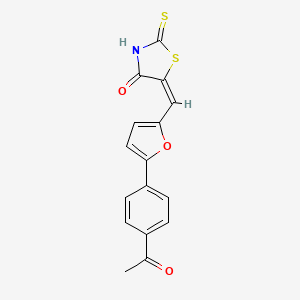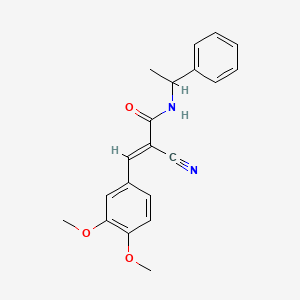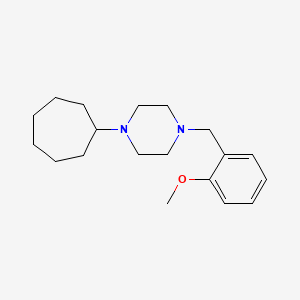![molecular formula C19H27BrN2O2 B10880796 2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10880796.png)
2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a bromophenoxy group and a piperazine ring. Compounds with these structural motifs are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Bromophenoxy Intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.
Coupling with Piperazine: The bromophenoxy intermediate is then coupled with 4-(4-methylcyclohexyl)piperazine using a suitable coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Final Product Formation: The resulting intermediate is then subjected to further reactions to introduce the ethanone group, often using acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methylcyclohexyl group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The bromophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine rings can interact with various receptors in the body, potentially acting as agonists or antagonists. The bromophenoxy group may also play a role in binding to specific sites on proteins or enzymes.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone may confer unique properties in terms of reactivity and biological activity compared to its chloro and fluoro analogs.
特性
分子式 |
C19H27BrN2O2 |
|---|---|
分子量 |
395.3 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H27BrN2O2/c1-15-2-6-17(7-3-15)21-10-12-22(13-11-21)19(23)14-24-18-8-4-16(20)5-9-18/h4-5,8-9,15,17H,2-3,6-7,10-14H2,1H3 |
InChIキー |
LYPNODKGBCREBS-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B10880717.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10880724.png)
![2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B10880733.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10880735.png)

![2-[1-(3-Phenoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10880738.png)

![(2-Methoxyphenyl){4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10880750.png)
![17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B10880752.png)
![N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B10880753.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B10880754.png)
![4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate](/img/structure/B10880767.png)

![N-(2-methyl-5-nitrophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880792.png)
